molecular formula C19H20N2O3 B1397010 ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate CAS No. 893009-73-9

ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate

Cat. No.: B1397010
CAS No.: 893009-73-9
M. Wt: 324.4 g/mol
InChI Key: OYMZUMNATVNKDA-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate is a synthetic organic compound that belongs to the class of benzoate esters It features a complex structure with an indene moiety, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate typically involves multiple steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Carbamoylation: The indene derivative is then reacted with a carbamoyl chloride to introduce the carbamoyl group.

    Coupling with Benzoic Acid Derivative: The final step involves coupling the carbamoyl-indene intermediate with ethyl 4-aminobenzoate under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The indene moiety can be oxidized to form indanone derivatives.

    Reduction: Reduction of the carbamoyl group can yield corresponding amines.

    Substitution: The benzoate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Indanone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzoate esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The indene moiety can engage in π-π interactions with aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate: shares structural similarities with other benzoate esters and indene derivatives.

    Indanone derivatives: These compounds also feature the indene moiety and are known for their biological activity.

    Benzoate esters: Commonly used in various applications, including as preservatives and intermediates in organic synthesis.

Uniqueness

What sets this compound apart is its unique combination of the indene and benzoate structures, which can confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for research and development in multiple fields.

Properties

IUPAC Name

ethyl 4-(2,3-dihydro-1H-inden-5-ylcarbamoylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-2-24-18(22)14-7-9-16(10-8-14)20-19(23)21-17-11-6-13-4-3-5-15(13)12-17/h6-12H,2-5H2,1H3,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMZUMNATVNKDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCC3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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